molecular formula C12H10F3N3O2S B2836444 N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 941943-94-8

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2836444
CAS No.: 941943-94-8
M. Wt: 317.29
InChI Key: HWKPGKRXMPEZQE-UHFFFAOYSA-N
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Description

N-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a methylsulfanyl group at position 5 and a methylene-linked benzamide moiety bearing a trifluoromethyl (-CF₃) group at the 3-position. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and bioavailability.

Properties

IUPAC Name

N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c1-21-11-18-17-9(20-11)6-16-10(19)7-3-2-4-8(5-7)12(13,14)15/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKPGKRXMPEZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method is the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This method ensures the formation of the oxadiazole ring, which is a crucial structural component of the compound.

Industrial Production Methods

Industrial production of oxadiazole derivatives, including this compound, often employs advanced techniques such as microwave-assisted synthesis, solid-phase synthesis, and solvent-free methods . These methods offer advantages such as higher yields, shorter reaction times, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various reduced derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be inferred through comparisons with structurally related 1,3,4-oxadiazole derivatives. Key structural variations include substituents on the oxadiazole ring and the benzamide moiety, which influence target affinity and pharmacokinetics.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives
Compound Name Oxadiazole Substituent Benzamide Substituent Biological Activity Key Findings Reference
Target Compound 5-(Methylsulfanyl)methyl 3-(Trifluoromethyl) Not explicitly reported Structural features suggest antifungal potential -
MMV102872 5-(4-Chlorophenyl) 3-(Trifluoromethyl) Antifungal (Sporothrix spp., C. auris) IC₅₀ <0.5 μM vs. Sporothrix; 88% growth inhibition in C. auris at 20 μM
LMM5 5-(4-Methoxyphenylmethyl) 4-(Benzyl(methyl)sulfamoyl) Antifungal (C. albicans) Targets thioredoxin reductase; inhibits Candida growth
LMM11 5-(Furan-2-yl) 4-(Cyclohexyl(ethyl)sulfamoyl) Antifungal (C. albicans) Synergistic with fluconazole; disrupts redox balance
Compound 19 () 5-(Dihydrodioxinyl) 3-(Trifluoromethyl) Ca²⁺/calmodulin inhibition High purity (97.9%); synthetic yield 12%
D30 () 5-(3,4-Dimethoxyphenyl) Sulfanylacetate AlaDH inhibition Identified via affinity screening

Key Observations

Antifungal Activity :

  • MMV102872 (5-(4-chlorophenyl)) demonstrates potent antifungal activity against Sporothrix spp. (IC₅₀ <0.5 μM), surpassing itraconazole in efficacy . The target compound’s methylsulfanyl group may alter membrane permeability or target binding compared to MMV102872’s chlorophenyl group.
  • LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase disruption, suggesting that sulfamoyl and arylalkyl substituents enhance antifungal targeting .

Enzyme Inhibition :

  • Compound 19 () shares the 3-(trifluoromethyl)benzamide moiety with the target compound but incorporates a dihydrodioxinyl group on the oxadiazole. Its high purity (97.9%) and moderate yield (12%) highlight synthetic challenges in similar derivatives .

Synthetic Feasibility :

  • Derivatives like MMV102872 and Compound 19 are synthesized via carbodiimide-mediated coupling or nucleophilic substitution, suggesting that the target compound could follow analogous routes .

Role of Substituents :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and hydrophobicity, critical for membrane penetration in antifungal agents.
  • Methylsulfanyl (-SCH₃) : May improve solubility compared to hydrophobic aryl groups (e.g., 4-chlorophenyl in MMV102872) but could reduce target affinity.

Biological Activity

N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₃H₁₂F₃N₃OS
  • Molecular Weight : 337.32 g/mol

The presence of the trifluoromethyl group and the 1,3,4-oxadiazole moiety is significant for its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to this compound exhibit activity against various bacterial strains.

CompoundActivityMIC (µg/ml)Reference
Compound AS. aureus2
Compound BE. coli8
This compoundP. aeruginosaTBD

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The structure-activity relationship (SAR) indicates that modifications in the oxadiazole ring can enhance cytotoxicity against cancer cell lines.

Case Study:
In vitro assays demonstrated that compounds with similar structures inhibited cell proliferation in A431 and Jurkat cells with IC50 values lower than standard chemotherapeutics like doxorubicin. The mechanism was linked to apoptosis induction via mitochondrial pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells by activating caspase pathways.
  • Antioxidant Activity : The presence of the methylsulfanyl group may contribute to its antioxidant properties, reducing oxidative stress in cells.

Research Findings

A comprehensive review of literature from 2012 to 2021 reveals that oxadiazole derivatives have shown promise as therapeutic agents across various disease models. Notably:

  • In vitro studies indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • In vivo studies demonstrated reduced tumor growth in xenograft models treated with similar benzamide derivatives.

Q & A

Q. What are the established synthetic routes for N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(trifluoromethyl)benzamide, and how can purity be optimized?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with cyanogen bromide in methanol .
  • Step 2 : Coupling of the oxadiazole-2-amine intermediate with 3-(trifluoromethyl)benzoyl chloride using sodium hydride in dry THF .
  • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity. Confirm purity via HPLC (retention time: ~13.05 min) and NMR (characteristic peaks: δ 12.46 ppm for amide NH, δ 8.24–8.16 ppm for aromatic protons) .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • 1H/13C NMR : Key signals include the trifluoromethyl group (δ 124.4 ppm, q, J = 270.0 Hz) and oxadiazole ring carbons (δ 160–166 ppm) .
  • ESI-MS : Molecular ion [M+H]+ at m/z 366.1 confirms the molecular formula .
  • HPLC : Use a C18 column with acetonitrile/water mobile phase (70:30) to monitor purity and stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxadiazole or benzamide moieties) affect biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving antifungal activity against Sporothrix spp. (MIC <0.5 μM) .
  • Methylsulfanyl Substituent : Increases electron density on the oxadiazole ring, promoting interactions with fungal cytochrome P450 enzymes .
  • Comparative Data : Analogues with nitro or chloro groups show reduced potency (e.g., 3-nitro derivatives exhibit ~50% lower activity against Candida auris) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. antibacterial potency)?

  • Dose-Response Assays : Conduct MIC assays across multiple strains (e.g., S. aureus, C. albicans) to establish species-specific trends .
  • Structural Comparisons : Compare with analogues like MMV102872 (anti-Sporothrix activity at 0.5 μM) to identify critical substituents .
  • Mechanistic Studies : Use fluorescence quenching assays to assess binding affinity to fungal CYP51 vs. bacterial DNA gyrase .

Q. How can molecular docking studies inform the design of derivatives with enhanced target specificity?

  • Target Selection : Prioritize enzymes like fungal lanosterol 14α-demethylase (CYP51) or bacterial topoisomerase IV .
  • Docking Parameters : Use AutoDock Vina with Lamarckian GA, grid box centered on the heme cofactor (CYP51). Key interactions include hydrogen bonds with oxadiazole NH and hydrophobic contacts with the trifluoromethyl group .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for CYP51) with experimental IC50 values to refine models .

Q. What methodologies optimize bioactivity while minimizing cytotoxicity in mammalian cells?

  • Selective Functionalization : Replace the methylsulfanyl group with morpholinosulfonyl (e.g., compound 62 in ) to enhance solubility and reduce hepatotoxicity.
  • In Vitro Cytotoxicity Screening : Test derivatives against HepG2 cells (CC50 >50 μM acceptable) .
  • Metabolic Stability : Use liver microsome assays (e.g., mouse S9 fractions) to identify labile groups (e.g., ester moieties requiring replacement) .

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